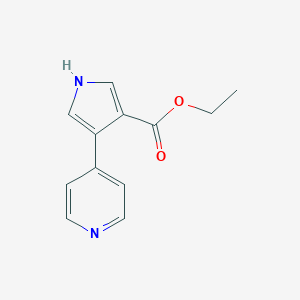

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVHPANJIDEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333063 | |

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197774-66-6 | |

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a specific molecule for which extensive experimental data is not publicly available. This guide provides computed properties for the specific molecule and supplements this with representative experimental protocols and biological context based on structurally similar compounds to serve as a comprehensive resource for researchers in the field.

Core Chemical and Physical Properties

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound containing a pyrrole ring substituted with a pyridine ring and an ethyl carboxylate group.[1][2] Its structure is of interest in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The following table summarizes its key computed chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | [1] |

| CAS Number | 197774-66-6 | [1] |

| Canonical SMILES | CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | [2] |

| InChIKey | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

| Topological Polar Surface Area | 55 Ų | [1] |

| XLogP3 (Predicted) | 2.3 | [1] |

Note: The properties listed above are computationally derived and have not been experimentally verified in publicly accessible literature.

Representative Experimental Protocols

The following sections outline detailed, generalized methodologies for the synthesis, purification, and characterization of a compound like Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. These protocols are standard in organic and medicinal chemistry for the preparation and validation of novel small molecules.[3][4]

Synthesis: Modified Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5]

Objective: To synthesize Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Materials:

-

A suitable 1,4-dicarbonyl precursor.

-

Ammonium acetate or ammonia.

-

Glacial acetic acid (as solvent and catalyst).

-

Standard laboratory glassware for reflux.

-

Heating mantle and magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid.

-

Addition of Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice-water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Flash Column Chromatography

Objective: To purify the crude product from the synthesis step.

Materials:

-

Crude Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

-

Silica gel (230-400 mesh).

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Glass column, collection tubes, and TLC equipment.

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Characterization Methods

Objective: To confirm the identity, structure, and purity of the synthesized compound.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the pyridine and pyrrole rings, the ethyl group (a quartet and a triplet), and the N-H proton of the pyrrole ring.[6][7]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings.[8]

2.3.2 Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₁₂H₁₃N₂O₂⁺.[7]

2.3.3 High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Expected Result: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under the specific HPLC conditions.[9]

Biological Context and Signaling Pathways

Pyrrole and pyridine moieties are common structural features in molecules designed to be kinase inhibitors.[10][11] These inhibitors often target Receptor Tyrosine Kinases (RTKs), which are critical regulators of cellular processes like proliferation, differentiation, and survival.[12][13] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[14][15]

Representative Target: VEGFR Signaling Pathway

A plausible target for a molecule with this scaffold is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth.[16][17] Inhibiting this pathway can starve tumors of their blood supply. The diagram below illustrates a simplified overview of the VEGFR2 signaling cascade, which activates major downstream pathways like the PLCγ-MAPK and PI3K-Akt pathways to promote endothelial cell proliferation and survival.[18][19][20]

Caption: A simplified diagram of the VEGFR2 signaling pathway.

Standard Workflow for Novel Compound Development

The discovery and validation of a new chemical entity follows a structured workflow, from initial synthesis to final characterization and biological testing. This process ensures the compound's identity, purity, and activity are well-documented before further development.

References

- 1. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 4-(pyridin-4-yl)-1h-pyrrole-3-carboxylate (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. biotage.com [biotage.com]

- 4. How Scientific Material Characterization Works [innovatechlabs.com]

- 5. ijrpr.com [ijrpr.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 9. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 14. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 15. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 18. researchgate.net [researchgate.net]

- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medium.com [medium.com]

Unveiling the Structure of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and spectroscopic characterization, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Properties

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a molecule composed of a central pyrrole ring substituted with a pyridine ring at the 4-position and an ethyl carboxylate group at the 3-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| IUPAC Name | ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | [1] |

| CAS Number | 197774-66-6 | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | [1] |

| InChI Key | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |

Synthesis Pathway

The primary synthetic route for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is the Van Leusen Pyrrole Synthesis . This powerful reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor.[2][3][4] In this specific synthesis, the Michael acceptor is an α,β-unsaturated ester derived from pyridine.

The general mechanism involves the base-mediated deprotonation of TosMIC to form a carbanion. This carbanion then acts as a nucleophile, attacking the β-position of the Michael acceptor. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring.[2]

References

- 1. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (CAS 197774-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data, a representative synthetic protocol, and a potential drug discovery workflow for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (CAS 197774-66-6). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical Data

Precise experimental physicochemical data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (CAS 197774-66-6) is not extensively reported in publicly available literature. However, a summary of computed properties has been compiled from established chemical databases. These computed values provide valuable estimations for the physical and chemical characteristics of the molecule.

Table 1: Computed Physicochemical Properties of CAS 197774-66-6

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1][2] |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 216.089877 g/mol | PubChem[1] |

| Monoisotopic Mass | 216.089877 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 239 | PubChem[1] |

Experimental Protocols: Synthesis of the Pyrrole Core

Representative Protocol: Paal-Knorr Pyrrole Synthesis

This protocol describes a general procedure for the synthesis of a substituted pyrrole, which can be adapted for the synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate by selecting the appropriate starting materials.

Objective: To synthesize a substituted pyrrole ring via the Paal-Knorr condensation reaction.

Materials:

-

1,4-dicarbonyl compound (e.g., a substituted succinaldehyde or a derivative)

-

Primary amine (e.g., ammonia or an alkyl/aryl amine)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

-

Addition of Amine: Add the primary amine (1.0-1.2 equivalents) to the solution. If using ammonia, a solution of ammonia in the solvent or ammonium acetate can be used.

-

Catalyst Addition (Optional): If required, add a catalytic amount of an acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product. A typical work-up may involve:

-

Removal of the solvent under reduced pressure.

-

Addition of water to the residue to precipitate the crude product.

-

Extraction of the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing the organic layer with brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyrrole.

Diagram 1: General Workflow for Paal-Knorr Pyrrole Synthesis

Caption: General experimental workflow for the Paal-Knorr synthesis.

Potential Biological Activity and Drug Discovery Workflow

While specific biological targets and signaling pathways for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate have not been explicitly detailed in the available literature, the broader class of pyrrolopyridine derivatives has demonstrated a wide range of pharmacological activities. These include potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities.[6][7] This suggests that compounds with this core scaffold are of significant interest for drug discovery and development.

The following diagram illustrates a hypothetical drug discovery workflow for identifying and optimizing novel drug candidates based on the pyrrolopyridine scaffold.

Diagram 2: Hypothetical Drug Discovery Workflow for Pyrrolopyridine Derivatives

Caption: A potential workflow for drug discovery and development.

This workflow highlights the iterative nature of drug discovery, starting from target identification and progressing through lead discovery, optimization, and preclinical development. The synthesis of new analogs, guided by Structure-Activity Relationship (SAR) studies, is a critical component of the lead optimization phase.

Conclusion

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate represents a chemical entity with a scaffold known for its diverse biological activities. While specific experimental data for this compound is limited, the provided computed data and representative synthetic protocols offer a solid foundation for further research. The outlined drug discovery workflow provides a strategic framework for exploring the therapeutic potential of this and related pyrrolopyridine derivatives. This technical guide serves as a starting point for researchers and scientists aiming to investigate the properties and applications of this promising class of compounds.

References

- 1. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 4-(pyridin-4-yl)-1h-pyrrole-3-carboxylate (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrrole-Pyridine Scaffolds: A Technical Guide for Drug Discovery

Introduction

The fusion of pyrrole and pyridine rings creates a versatile heterocyclic scaffold, the pyrrolopyridine, which has garnered significant attention in medicinal chemistry. This structural motif is present in numerous natural products and has been successfully incorporated into a variety of synthetic compounds exhibiting a broad spectrum of biological activities. The unique electronic properties and three-dimensional arrangement of atoms within the pyrrole-pyridine core allow for specific interactions with various biological targets, making it a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of pyrrole-pyridine scaffolds, focusing on their anticancer, antimicrobial, antidiabetic, antiviral, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their quest for new and effective therapies.

Anticancer Activity

Pyrrole-pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

Several classes of kinases are crucial for cancer cell proliferation, survival, and angiogenesis. Pyrrole-pyridine scaffolds have been successfully utilized to develop potent inhibitors of these key enzymes.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from one study exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. This compound was shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis.

// Nodes FGF [label="FGF Ligand", fillcolor="#4285F4"]; FGFR [label="FGFR", fillcolor="#EA4335"]; GRB2 [label="GRB2", fillcolor="#FBBC05"]; SOS [label="SOS", fillcolor="#34A853"]; RAS [label="RAS", fillcolor="#4285F4"]; RAF [label="RAF", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; PyrroloPyridine [label="Pyrrole-Pyridine\nInhibitor", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [arrowhead=vee, color="#5F6368"]; FGFR -> GRB2 [arrowhead=vee, color="#5F6368"]; GRB2 -> SOS [arrowhead=vee, color="#5F6368"]; SOS -> RAS [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> Proliferation [arrowhead=vee, color="#5F6368"]; PyrroloPyridine -> FGFR [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: FGFR Signaling Pathway Inhibition.Other Kinase Targets:

Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a key player in the survival and proliferation of macrophages and implicated in various cancers and inflammatory diseases.[1] One derivative, compound 1r , was found to be a more potent and selective FMS kinase inhibitor than the lead compound, with an IC50 of 30 nM.[1] Furthermore, pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, with one analogue exhibiting an IC50 value of 1.8 nM and demonstrating significant in vivo antitumor activity in a gastric carcinoma xenograft model.[2]

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] Compound 10t , for example, displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3]

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4"]; Microtubule [label="Microtubule Polymerization", fillcolor="#EA4335"]; Mitosis [label="Mitosis", fillcolor="#FBBC05"]; CellDivision [label="Cell Division", shape=ellipse, fillcolor="#34A853"]; PyrroloPyridine [label="Pyrrole-Pyridine\n(Colchicine-Binding\nSite Inhibitor)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Tubulin -> Microtubule [arrowhead=vee, color="#5F6368"]; Microtubule -> Mitosis [arrowhead=vee, color="#5F6368"]; Mitosis -> CellDivision [arrowhead=vee, color="#5F6368"]; PyrroloPyridine -> Tubulin [label="Inhibits\nPolymerization", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Inhibition of Tubulin Polymerization.Quantitative Data on Anticancer Activity

| Scaffold | Target/Cell Line | Activity (IC50) | Reference |

| 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM | [4] |

| 1H-Pyrrolo[2,3-b]pyridine | FGFR2 | 9 nM | [4] |

| 1H-Pyrrolo[2,3-b]pyridine | FGFR3 | 25 nM | [4] |

| 1H-Pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [3] |

| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | [1] |

| Pyrrolopyridine-pyridone | Met Kinase | 1.8 nM | [2] |

| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Human Tumor Cell Lines | 19-29 µg/mL | [4] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-pyridine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Activity

Derivatives of pyrrolo[3,4-c]pyridine have shown moderate activity against Staphylococcus aureus and have been found to reduce the growth of Candida albicans.[4] Pyrrolo[3,2-b]pyridine derivatives have also exhibited activity against resistant strains of E. coli.[4]

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis. The most active of these derivatives displayed Minimum Inhibitory Concentrations (MIC) of less than 25 µM and IC50 values in the range of 4.5–9.5 µM.[4]

Quantitative Data on Antimicrobial Activity

| Scaffold | Organism/Target | Activity (MIC/IC50) | Reference |

| Pyrrolo[3,4-c]pyridine-3-one | M. tuberculosis InhA | IC50: 4.5–9.5 µM | [4] |

| Pyrrolo[3,4-c]pyridine-3-one | M. tuberculosis | MIC < 25 µM | [4] |

| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate Activity | [4] |

| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Growth Reduction | [4] |

Antidiabetic Activity

Pyrrole-pyridine derivatives have shown potential in the management of diabetes by targeting key enzymes involved in glucose metabolism.

Aldose Reductase Inhibition

6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The inhibitory potency was found to be dependent on the length of the carboxylic acid chain, with compounds having a shorter chain exhibiting stronger inhibition. For the most active derivatives, IC50 values were reported to be 1.4 µM, 2.5 µM, and 1.7 µM.[4]

Stimulation of Glucose Uptake

Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, without affecting insulin concentrations.[4]

Quantitative Data on Antidiabetic Activity

| Scaffold | Target | Activity (IC50) | Reference |

| 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid | Aldose Reductase | 1.4 µM, 1.7 µM, 2.5 µM | [4] |

Antiviral Activity

The pyrrole-pyridine scaffold is present in several natural and synthetic compounds with notable antiviral activity.

Anti-HIV Activity

The natural alkaloid camptothecin, which contains a pyrrolopyridine system, is a known topoisomerase I inhibitor with activity against HIV-1.[4] Synthetic 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have also shown moderate activity in inhibiting HIV-1 replication, with some derivatives exhibiting potent activity (EC50 < 10 µM).[4]

Anti-RSV Activity

Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have been evaluated for their activity against Respiratory Syncytial Virus (RSV), with furan, pyrazole, pyrrole, and pyridine derivatives showing the most potent activity.[4]

Quantitative Data on Antiviral Activity

| Scaffold | Virus | Activity (EC50) | Reference |

| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 | < 10 µM | [4] |

Anti-inflammatory Activity

Pyrrole-pyridine derivatives have demonstrated anti-inflammatory properties by targeting enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

The pyrrole ring is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.

Quantitative Data on Anti-inflammatory Activity

| Scaffold | Target/Assay | Activity | Reference |

| 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | Carrageenan-induced paw edema | 26% activity at 50 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrrole-pyridine scaffolds.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

// Nodes Start [label="5-(trifluoromethyl)-1H-\npyrrolo[2,3-b]pyridine", fillcolor="#4285F4"]; Aldehyde [label="R-substituted\naldehyde", fillcolor="#EA4335"]; Reaction1 [label="Reaction at 50°C", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Intermediate\nCompounds (3a-3k)", fillcolor="#34A853"]; Reduction [label="Reduction\n(Triethylsilane, TFA)", shape=ellipse, fillcolor="#FBBC05"]; Final [label="Final Products\n(4a-4l)", fillcolor="#4285F4"];

// Edges Start -> Reaction1 [arrowhead=vee, color="#5F6368"]; Aldehyde -> Reaction1 [arrowhead=vee, color="#5F6368"]; Reaction1 -> Intermediate [arrowhead=vee, color="#5F6368"]; Intermediate -> Reduction [arrowhead=vee, color="#5F6368"]; Reduction -> Final [arrowhead=vee, color="#5F6368"]; }

Caption: Synthesis of FGFR Inhibitors.Procedure:

-

The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50 °C to yield intermediate compounds.[4]

-

These intermediates are then subjected to a reduction reaction in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish the final 1H-pyrrolo[2,3-b]pyridine derivatives.[4]

In Vitro Antiproliferative Activity (MTT Assay)

// Nodes Seeding [label="Seed cells in\n96-well plates", fillcolor="#4285F4"]; Incubation1 [label="Incubate for 24h", fillcolor="#EA4335"]; Treatment [label="Treat with different\nconcentrations of test compound", fillcolor="#FBBC05"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#34A853"]; MTT_add [label="Add MTT solution\n(5 mg/mL)", fillcolor="#4285F4"]; Incubation3 [label="Incubate for 4h", fillcolor="#EA4335"]; Solubilization [label="Add DMSO to\ndissolve formazan", fillcolor="#FBBC05"]; Measurement [label="Measure absorbance\nat 570 nm", shape=ellipse, fillcolor="#34A853"];

// Edges Seeding -> Incubation1 [arrowhead=vee, color="#5F6368"]; Incubation1 -> Treatment [arrowhead=vee, color="#5F6368"]; Treatment -> Incubation2 [arrowhead=vee, color="#5F6368"]; Incubation2 -> MTT_add [arrowhead=vee, color="#5F6368"]; MTT_add -> Incubation3 [arrowhead=vee, color="#5F6368"]; Incubation3 -> Solubilization [arrowhead=vee, color="#5F6368"]; Solubilization -> Measurement [arrowhead=vee, color="#5F6368"]; }

Caption: MTT Assay Workflow.Procedure:

-

Exponentially growing cells (2–6 × 10³ cells per well) are seeded in 96-well plates and incubated for 24 hours.[5]

-

The cells are then treated with different concentrations of the test compound (e.g., 0, 3.3, 10, 30 µM).[5]

-

After treatment for 24, 48, or 72 hours, 20 µL of 5 mg/mL MTT solution is added to each well and incubated for an additional 4 hours.[5]

-

The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

In Vitro Tubulin Polymerization Assay

Procedure:

-

Purified tubulin (e.g., from porcine brain) at a concentration of 3 mg/mL is incubated in a tubulin buffer with GTP (1 mM).[6]

-

The test compound (e.g., at a concentration of 10 µM) is added to the mixture.[6]

-

The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm for 1 hour at 37°C.[6]

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.[6]

Cell Cycle Analysis by Flow Cytometry

Procedure:

-

Cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified period (e.g., 24 hours).[7]

-

The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Conclusion

The pyrrole-pyridine scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, antidiabetic, antiviral, and anti-inflammatory effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of compounds with high potency and selectivity for their respective biological targets. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of pyrrole-pyridine derivatives will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Unraveling the Mechanism of Action

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. While the chemical structure and basic properties of this compound are documented, detailed studies elucidating its biological targets, associated signaling pathways, and quantitative efficacy are not publicly available at this time.

This technical guide aims to provide a foundational understanding of the compound based on existing data and to highlight the areas where further research is critically needed.

Compound Profile

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C12H12N2O2. Its structure features a central pyrrole ring substituted with a pyridine ring at the 4-position and an ethyl carboxylate group at the 3-position.

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Current State of Research

Extensive searches of scientific databases and literature have not yielded specific studies detailing the mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. Research on structurally related compounds, such as pyrrolo[3,4-c]pyridine derivatives, indicates a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. However, due to significant differences in the core scaffold, it is not scientifically sound to extrapolate these findings to the topic compound.

Quantitative Data

There is currently no publicly available quantitative data, such as IC50 or EC50 values, to characterize the potency or efficacy of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate against any specific biological target.

Experimental Protocols

Detailed experimental protocols for assays involving Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate are not described in the current body of scientific literature.

Signaling Pathways

As the biological targets of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate have not been identified, there are no known signaling pathways associated with its activity.

Future Directions

To elucidate the mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a systematic research approach is required. The following workflow outlines potential initial steps for investigation.

Caption: Proposed workflow for elucidating the mechanism of action.

Conclusion

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is limited in publicly available literature. The following guide is a predictive analysis based on the structure-activity relationships of analogous compounds containing pyridinyl and pyrrole moieties. The proposed therapeutic targets and experimental protocols are therefore hypothetical and require experimental validation.

Introduction

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a central pyrrole ring substituted with a pyridine ring and an ethyl carboxylate group. While this specific molecule is not extensively characterized in biological literature, its core structure, the pyridinyl-pyrrole scaffold, is a recurring motif in a multitude of biologically active compounds. This guide explores the potential therapeutic targets of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate by examining the established activities of structurally related molecules. The primary areas of therapeutic promise for this compound class are oncology and inflammatory diseases.

Potential Therapeutic Area: Oncology

The pyridinyl-pyrrole scaffold is a key component of numerous kinase inhibitors that have shown significant promise in cancer therapy. The structural similarities suggest that Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate may also function as a kinase inhibitor.

Many small molecule kinase inhibitors utilize a pyrrole-based scaffold to interact with the ATP-binding site of various kinases. These kinases are often crucial components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Potential Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Pyrrole-indolin-2-one derivatives are known to inhibit VEGFRs, which are critical for tumor angiogenesis.[1] The pyrrole moiety of these inhibitors typically binds to the hydrophobic pocket of the ATP-binding site.[1]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are also targeted by pyrrole-containing kinase inhibitors and are involved in tumor growth and angiogenesis.[1]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as potent inhibitors of CSF1R, a key target in immuno-oncology.[2]

Based on the potential kinase targets, a plausible mechanism of action for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is the inhibition of RTK signaling pathways, which are frequently dysregulated in cancer.

Diagram: Proposed RTK Inhibition Pathway

Caption: Proposed inhibition of RTK signaling by the compound.

While no specific IC50 values are available for the title compound, related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]quinoline derivatives have demonstrated potent kinase inhibitory activity.

| Compound Class | Target Kinase | Reported Activity (IC50) |

| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-kinase (including VEGFR2) | Varies, some with nanomolar potency |

| Pyrrolo[3,2-c]quinoline derivatives | Anticancer (various cell lines) | GI50 values in the micromolar range |

| Pyridine-based Pyrrolo[2,3-d]pyrimidines | CSF1R | Low nanomolar enzymatic activity |

To investigate the potential anticancer activity of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, the following experimental workflow is proposed:

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating anticancer potential.

Potential Therapeutic Area: Inflammatory Diseases

Pyrrole and its fused derivatives are also recognized for their anti-inflammatory properties. This suggests a second major therapeutic avenue for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

The anti-inflammatory effects of pyrrole-containing compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines and inhibit key enzymes in the inflammatory cascade.

Potential Anti-inflammatory Targets:

-

Tumor Necrosis Factor-alpha (TNF-α) Production: Tetrahydropyridine derivatives with a pyrrole moiety have been shown to potently inhibit the production of TNF-α, a key pro-inflammatory cytokine.[3]

-

Cyclooxygenase-2 (COX-2): Certain fused pyrrole compounds, such as pyrrolopyridines, have demonstrated inhibitory activity against COX-2, an enzyme involved in the synthesis of prostaglandins during inflammation.[4]

-

NLRP3 Inflammasome: Polyenylpyrrole derivatives have been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammation.[5]

A plausible mechanism for the anti-inflammatory activity of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed modulation of inflammatory cytokine production.

While specific data for the title compound is unavailable, related pyrrole derivatives have shown potent anti-inflammatory effects.

| Compound Class | Assay | Reported Activity |

| Tetrahydropyridine-pyrrole derivative | Inhibition of LPS-induced TNF-α production in human whole blood | IC50 = 1.86 µM[3] |

| Fused pyrrole (pyrrolopyridine) | In vitro pro-inflammatory cytokine inhibition | Promising activity reported[4] |

| Pyrrole-cinnamate hybrids | COX-2 Inhibition | IC50 values in the low micromolar range[6] |

The following workflow is proposed to assess the potential anti-inflammatory properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Diagram: Experimental Workflow for Anti-inflammatory Evaluation

Caption: Workflow for evaluating anti-inflammatory potential.

Synthesis and Experimental Protocols

General Protocol for In Vitro Kinase Assay (Hypothetical):

-

Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and the test compound (Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate) at various concentrations.

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in a reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

General Protocol for LPS-induced TNF-α Production in Macrophages (Hypothetical):

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Lipopolysaccharide (LPS) is added to the wells to stimulate TNF-α production.

-

The cells are incubated for an appropriate time (e.g., 4-24 hours).

-

-

Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

While direct experimental evidence for the biological activity of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is currently lacking, its structural features strongly suggest potential therapeutic applications in oncology and inflammatory diseases. The pyridinyl-pyrrole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and modulators of inflammatory pathways. The proposed therapeutic targets and experimental workflows in this guide provide a rational starting point for the biological evaluation of this compound. Further research is warranted to synthesize and screen Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate to validate these hypotheses and unlock its potential therapeutic value.

References

- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyenylpyrrole derivatives inhibit NLRP3 inflammasome activation and inflammatory mediator expression by reducing reactive oxygen species production and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

In Silico Modeling of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring linked to a pyridine moiety.[1] The pyrrole nucleus is a common scaffold in a multitude of biologically active compounds, including drugs with anticancer, antimicrobial, and antiviral properties.[2][3][4] The amalgamation of different pharmacophores with a pyrrole ring system has been a successful strategy in the development of novel therapeutic agents.[5] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, aimed at elucidating its potential as a drug candidate. This guide is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A foundational step in the in silico analysis of any potential drug candidate is the determination of its physicochemical properties. These properties, often computed, provide initial insights into the molecule's drug-like characteristics.

| Property | Value | Reference |

| Molecular Formula | C12H12N2O2 | [1] |

| Molecular Weight | 216.24 g/mol | [1][6] |

| IUPAC Name | ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | [1] |

| InChIKey | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

In Silico Workflow for Drug Discovery

The following diagram illustrates a typical in silico workflow for the evaluation of a small molecule drug candidate like Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Target Identification

Given that the pyrrole skeleton is a crucial structural framework in a wide array of biologically active molecules, identifying potential protein targets is a critical first step.[5] Pyrrole derivatives have shown activity against a range of targets, including but not limited to:

-

Kinases: Several pyrrole-containing compounds are known to be kinase inhibitors. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown potent inhibition of VEGFR-2.[3]

-

Cholinesterases: Certain pyrrole derivatives have demonstrated selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[7]

-

Enzymes in Pathogen Pathways: The pyrrole scaffold is present in compounds with antimicrobial and antiviral activities, suggesting they may target essential enzymes in these organisms.[3]

For the purpose of this guide, we will hypothesize a potential interaction with a kinase, a common target class for drugs containing the pyridine and pyrrole motifs.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[8][9] In silico ADMET prediction utilizes computational models to estimate these properties based on the molecule's structure.[10][11]

Methodology for ADMET Prediction

-

Structure Input: The 2D structure of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is drawn using chemical drawing software and converted to a suitable format (e.g., SMILES or MOL).

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for the molecule.[12]

-

Prediction Models: The calculated descriptors are used as input for various predictive models, which can be QSAR-based, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) models.[8][11]

-

Software: Several commercial and free online software tools can be used for ADMET prediction, such as SwissADME, pkCSM, and others.

Predicted ADMET Properties (Hypothetical Data)

The following table presents hypothetical ADMET prediction data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, based on typical values for similar small molecules.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| Plasma Protein Binding | ~85% | Moderate to high binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |

| Toxicity | ||

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibition | Low Risk | Low risk of cardiotoxicity. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][14] This method is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.[15]

Protocol for Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D conformation of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking score provides an estimate of the binding free energy.

-

The following diagram illustrates the general workflow for a molecular docking experiment.

Potential Signaling Pathway Involvement

Based on the prevalence of pyrrole-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Conclusion

This technical guide has outlined a comprehensive in silico modeling approach for the evaluation of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate as a potential drug candidate. While no specific experimental data for this molecule was found in the initial literature search, the application of established computational techniques such as ADMET prediction and molecular docking can provide valuable insights into its potential biological activity and drug-like properties. The pyrrole scaffold continues to be a resourceful small molecule in medicinal chemistry, and the systematic in silico evaluation of novel derivatives is a critical step in the modern drug discovery pipeline.[4] Further experimental validation, including chemical synthesis and biological assays, would be necessary to confirm the computationally predicted activities.

References

- 1. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. bitesizebio.com [bitesizebio.com]

- 10. aurlide.fi [aurlide.fi]

- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 15. youtube.com [youtube.com]

Spectroscopic and Synthetic Overview of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs—a pyrrole ring linked to a pyridine ring. This guide provides a summary of the available spectroscopic data and a general synthetic approach for this class of compounds. Due to the limited availability of specific experimental data in public databases, this document also outlines general methodologies for the characterization of such molecules.

Molecular and Spectroscopic Data

A comprehensive search for experimental spectroscopic data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate did not yield specific ¹H NMR, ¹³C NMR, or IR spectra. However, predicted data and information from analogous structures can provide valuable insights for researchers working with this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem CID: 479474 |

| Molecular Weight | 216.24 g/mol | PubChem CID: 479474 |

| Monoisotopic Mass | 216.089877 Da | PubChem CID: 479474 |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 217.0971 |

| [M+Na]⁺ | 239.0790 |

| [M+K]⁺ | 255.0529 |

| [M+NH₄]⁺ | 234.1236 |

Experimental Protocols

General Synthetic Protocol (van Leusen Reaction)

-

Reaction Setup: To a solution of a suitable Michael acceptor, such as a substituted vinyl pyridine derivative, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an equimolar amount of ethyl isocyanoacetate.

-

Base Addition: Cool the reaction mixture in an ice bath and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise while stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations, such as N-H, C=O, and C-N stretches.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has emerged as a valuable fragment in drug design, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in medicinal chemistry. The document details the structure-activity relationships of related compounds, offering insights into its potential as a scaffold for targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and diabetes.

Introduction

The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors. When combined with a pyridine ring, as in Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, the resulting molecule possesses key features for interaction with the ATP-binding sites of protein kinases. The pyridine moiety can act as a hydrogen bond acceptor, while the pyrrole ring and its substituents can be modified to optimize binding affinity and selectivity. This guide will explore the potential of this fragment in the context of modern drug discovery.

Chemical Properties

The fundamental chemical properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H12N2O2 | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| IUPAC Name | ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | [2] |

| CAS Number | 197774-66-6 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis

A robust and versatile method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis.[3][4][5] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate, a plausible synthetic route based on the Hantzsch synthesis is outlined below.

Proposed Experimental Protocol: Hantzsch Pyrrole Synthesis

Materials:

-

Ethyl 2-(pyridin-4-yl)-3-oxobutanoate

-

2-bromo-1,3-dicarbonyl compound (e.g., ethyl 2-bromoacetoacetate)

-

Ammonium acetate

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve ethyl 2-(pyridin-4-yl)-3-oxobutanoate (1 equivalent) and the α-bromo-β-ketoester (1 equivalent) in ethanol.

-

Add ammonium acetate (1.5 equivalents) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir until a precipitate forms.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Note: This is a generalized protocol and optimization of reaction conditions may be necessary to achieve high yields.

Caption: Generalized workflow for the Hantzsch synthesis of the target compound.

Applications in Drug Design: A Fragment-Based Approach

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate serves as an excellent starting point for fragment-based drug design (FBDD). Its relatively low molecular weight and presence of key pharmacophoric features allow for the exploration of chemical space around this core structure to develop potent and selective inhibitors for various targets.

Kinase Inhibition

The pyridinyl-pyrrole scaffold is a common feature in many kinase inhibitors, where it mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The pyridine nitrogen typically forms a crucial hydrogen bond with the backbone amide of a hinge residue.

Table of Biologically Active Pyridinyl-Pyrrole Analogs:

| Compound/Scaffold | Target Kinase(s) | Reported Activity (IC50/EC50) | Reference |

| Pyrrolo[3,4-c]pyridine derivatives | PI3K | Potent Inhibition | [6][7] |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 160 nM (for compound 12) | [8][9] |

| Pyrrole derivatives | Lck | <10 nM (for most potent analogs) | [10] |

| Pyrrolo-indolin-2-ones | VEGFRs, PDGFRs | Varies with substitution | [11] |

| Pyrrole-3-carboximidamide derivatives | DPP-4 | 12.19 nM (for compound 5f) | [12] |

These examples demonstrate that the pyridinyl-pyrrole core can be elaborated to target a range of kinases and other enzymes with high potency.

Caption: A potential signaling pathway targeted by derivatives of the core fragment.

Structure-Activity Relationship (SAR) Insights

Based on published data for related compounds, the following SAR insights can be inferred for derivatives of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate:

-

Pyridine Ring: The nitrogen atom is critical for hinge binding in kinases. Modifications at other positions of the pyridine ring can influence selectivity and physicochemical properties.

-

Pyrrole Ring: The NH group can act as a hydrogen bond donor. Substituents at the N1 position can modulate activity and ADME properties.

-

Ethyl Carboxylate Group: This group can be modified to explore different interactions within the binding pocket. For instance, conversion to an amide can introduce additional hydrogen bonding opportunities and improve metabolic stability.

Conclusion

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate represents a promising and versatile fragment for the development of novel therapeutics, particularly kinase inhibitors. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for drug discovery campaigns. While further biological evaluation of the core fragment itself is warranted, the extensive body of literature on related compounds strongly supports its potential as a valuable building block in medicinal chemistry. Future work should focus on the synthesis of a focused library of derivatives and their screening against a panel of relevant biological targets to fully elucidate the potential of this scaffold.

References

- 1. scispace.com [scispace.com]

- 2. Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | C12H12N2O2 | CID 479474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Novel Pyrrole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrrole derivatives, a class of heterocyclic compounds that has garnered significant interest in oncology for their potential as anticancer agents. Pyrrole derivatives have been shown to modulate various biological processes crucial for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[1] This document details experimental protocols for assessing cytotoxicity, summarizes key quantitative data from recent studies, and visualizes the critical signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Novel Pyrrole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various novel pyrrole derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Marinopyrrole A | Non-Small Cell Lung Cancer (NSCLC) Panel | - | 1.1 - 9.2 | [2] |

| Marinopyrrole A | HCT-116 (Colon) | - | ~9 | [2] |

| Marinopyrrole A | MDA-MB-468 (Triple Negative Breast Cancer) | - | ~2 | |

| Marinopyrrole B | HCT-116 (Colon) | - | 9.0 | [3] |

| Marinopyrrole C | HCT-116 (Colon) | - | 0.39 | [3] |

| Marinopyrrole F | HCT-116 (Colon) | - | 6.1 | [2] |

| Pyrrolomycin C | HCT-116 (Colon) | - | 0.8 | [2] |

| Pyrrolomycin C | MCF7 (Breast) | - | 1.5 | [2] |

| Pyrrolomycin F-series | HCT-116 (Colon) | - | 0.35 - 1.21 | [2] |

| Pyrrolomycin F-series | MCF7 (Breast) | - | 0.35 - 1.21 | [2] |

| MP1 | BE(2)-C (Neuroblastoma) | - | 0.096 | [4] |

| KS18 | Mouse Primary Bone Marrow Cells | - | ~2 | [4] |

| KS04 | Mouse Primary Bone Marrow Cells | - | ~7 | [4] |

| Alkynylated Pyrrole Derivative 12l | U251 (Glioblastoma) | - | 2.29 ± 0.18 | [5] |

| Alkynylated Pyrrole Derivative 12l | A549 (Lung) | - | 3.49 ± 0.30 | [5] |

| Pyrrolo[2,3-d]pyrimidine Derivative 10a | PC3 (Prostate) | MTT | 0.19 | [6] |

| Pyrrolo[2,3-d]pyrimidine Derivative 10b | MCF-7 (Breast) | MTT | 1.66 | [6] |

| Pyrrolo[2,3-d]pyrimidine Derivative 9e | A549 (Lung) | MTT | 4.55 | [6] |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [1] |

Experimental Protocols

Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols serve as a foundational framework for the preliminary screening of novel pyrrole derivatives.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a "one-step" colorimetric assay where the formazan product is soluble in the cell culture medium.

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for the desired exposure time.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (pre-mixed with an electron coupling agent like PES) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Resazurin Assay

This is a fluorometric assay that measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.

-

Incubation: Incubate for the desired exposure period.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Record the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the cytotoxicity of novel pyrrole derivatives.

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity screening.

Signaling Pathways

The cytotoxic effects of many pyrrole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.

Several pyrrole derivatives induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. For example, Marinopyrrole A is known to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1, leading to the activation of the apoptotic cascade.[3][7]

Caption: Intrinsic apoptosis pathway induced by pyrrole derivatives.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[1] Some pyrrole derivatives exert their cytotoxic effects by inhibiting these pathways.

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a downstream component of many receptor tyrosine kinase signaling cascades, including EGFR. Its inhibition can lead to cell cycle arrest and apoptosis. Some novel pyrrole derivatives have been identified as inhibitors of the ERK1/2 signaling pathway.[8]

Caption: Inhibition of the ERK1/2 signaling pathway by pyrrole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]